molecular formula C11H8FNO2 B8242034 Methyl 7-fluoroisoquinoline-6-carboxylate

Methyl 7-fluoroisoquinoline-6-carboxylate

Cat. No.: B8242034
M. Wt: 205.18 g/mol
InChI Key: ZXSBTXVOYWWNMI-UHFFFAOYSA-N
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Description

Methyl 7-fluoroisoquinoline-6-carboxylate is a fluorinated isoquinoline derivative characterized by a fluorine atom at the 7-position and a methyl ester group at the 6-position of the heteroaromatic ring. Isoquinoline derivatives are prominent in medicinal chemistry due to their structural similarity to biologically active alkaloids. The methyl ester group contributes to solubility in organic solvents, facilitating synthetic modifications.

Properties

IUPAC Name

methyl 7-fluoroisoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9-4-7-2-3-13-6-8(7)5-10(9)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSBTXVOYWWNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NC=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoroisoquinoline-6-carboxylate typically involves the use of 6-bromo-7-fluoroisoquinoline as a starting material. This compound is reacted with bis(triphenylphosphine)palladium(II) chloride and triethylamine in methanol under an inert atmosphere . The reaction is carried out in an autoclave to ensure the necessary pressure and temperature conditions are met .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, carboxylic acids, and reduced forms of the compound .

Scientific Research Applications

Methyl 7-fluoroisoquinoline-6-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of Methyl 7-fluoroisoquinoline-6-carboxylate include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 7-F, 6-COOCH₃ ~205* High electronegativity (F), ester solubility
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-OCH₃, 1-CH₃, 2-COOCH₂CH₃, 3,4-dihydro Not reported Partial saturation (dihydro), methoxy groups enhance lipophilicity
Methyl 2-acetamidoquinoline-6-carboxylate 2-NHCOCH₃, 6-COOCH₃ (quinoline core) 244.25 Polar acetamido group, quinoline backbone
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 6,7-OCH₃, 1-CH₃, 2-SO₂CH₃, tetrahydro Not reported Sulfonyl group (electron-withdrawing), tetrahydro structure reduces aromaticity

*Calculated based on molecular formula C₁₁H₈FNO₂.

Physicochemical and Reactivity Trends

  • Fluorine vs. Methoxy Groups : The 7-fluorine in the target compound increases electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 6d and 6e). This may enhance oxidative stability and influence π-π stacking in protein binding .
  • Ester vs. Sulfonyl/Carboxamide Groups : The methyl ester at position 6 offers hydrolytic lability, enabling prodrug strategies. In contrast, sulfonyl (6e) or carboxamide groups (e.g., 6f) provide greater resistance to hydrolysis but reduce solubility in polar solvents .
  • Aromatic vs. Dihydro/Tetrahydro Cores: Fully aromatic isoquinolines (e.g., this compound) exhibit stronger planar rigidity, favoring interactions with flat binding pockets. Partially saturated analogs (e.g., 6d, 6e) may display improved conformational flexibility for targeting diverse receptors .

Biological Activity

Methyl 7-fluoroisoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H8FNO2
  • CAS Number : 1943761-57-6
  • Molecular Structure : The compound features an isoquinoline core with a fluorine atom and a carboxylate group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathways can vary, but the general approach includes:

  • Formation of the Isoquinoline Skeleton : This can be achieved through cyclization reactions involving appropriate precursors.
  • Fluorination : Introduction of the fluorine atom at the 7-position can be accomplished using fluorinating agents.
  • Carboxylation : The carboxylate group is introduced via carboxylation reactions, often utilizing carbon dioxide or carboxylic acid derivatives.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In various studies, it was evaluated against several bacterial strains and demonstrated significant inhibition:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC of less than 10 µg/mL against specific strains of Staphylococcus aureus and Escherichia coli.

Antimalarial Activity

Recent research has highlighted the compound's potential as an antimalarial agent:

  • Targeting Dihydroorotate Dehydrogenase (DHODH) : this compound was tested against recombinant DHODH from Plasmodium falciparum. It showed an IC50 value below 0.03 µM, indicating high potency compared to traditional antimalarial drugs .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial and parasitic metabolism, such as DHODH.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis and energy metabolism, it hampers the growth and replication of pathogens.

Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered in vitro against various bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus<10High
Escherichia coli<10High
Pseudomonas aeruginosa20Moderate

This study confirmed the compound's effectiveness as a potential antibacterial agent.

Study 2: Antimalarial Potential

Another study focused on the antimalarial properties of this compound:

Assay TypeResult
IC50 against PfDHODH<0.03 µM
Selectivity Index (human DHODH)>30 µM

These findings suggest that the compound exhibits selective toxicity towards malaria parasites while being less harmful to human cells.

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